![molecular formula C21H23Cl2N3O2 B244717 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B244717.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide, commonly known as BAY 11-7082, is a chemical compound that has gained attention for its potential therapeutic applications. BAY 11-7082 is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating various cellular processes, including inflammation, immune response, and cell survival.
作用機序
BAY 11-7082 exerts its effects by inhibiting the NF-κB pathway, which is involved in regulating various cellular processes, including inflammation, immune response, and cell survival. NF-κB is a transcription factor that regulates the expression of various genes involved in these processes. In response to stimuli, such as cytokines or pathogens, NF-κB is activated and translocates to the nucleus, where it binds to specific DNA sequences and regulates gene expression.
BAY 11-7082 inhibits the NF-κB pathway by targeting the inhibitor of κB kinase (IKK), which is a key enzyme involved in the activation of NF-κB. BAY 11-7082 binds covalently to the cysteine residue of the IKKβ subunit, thereby inhibiting its activity and preventing the activation of NF-κB. This results in the downregulation of various inflammatory mediators and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BAY 11-7082 can inhibit the production of various inflammatory mediators, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in various cell types, including macrophages and epithelial cells. BAY 11-7082 has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways, such as the caspase cascade and the intrinsic mitochondrial pathway.
In vivo studies have further demonstrated the anti-inflammatory and anti-cancer effects of BAY 11-7082. In animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, BAY 11-7082 has been shown to reduce inflammation and disease severity. In animal models of cancer, BAY 11-7082 has been shown to inhibit tumor growth and metastasis.
実験室実験の利点と制限
BAY 11-7082 has several advantages and limitations for lab experiments. One of the main advantages is its specificity for the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. This specificity also allows for the investigation of the role of NF-κB in various cellular processes and diseases.
However, BAY 11-7082 also has some limitations for lab experiments. One limitation is its stability, as it can degrade over time and under certain conditions, such as exposure to light or moisture. This can affect the reproducibility of experiments and the interpretation of results. Another limitation is its cytotoxicity, as high concentrations of BAY 11-7082 can induce cell death in non-cancerous cells. This can limit the use of BAY 11-7082 in certain experiments, such as those involving cell viability assays.
将来の方向性
There are several future directions for the research and development of BAY 11-7082. One direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and viral infections. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its stability and bioavailability, to improve its efficacy and reduce its toxicity. Additionally, the development of new derivatives and analogs of BAY 11-7082 may provide new insights into the structure-activity relationship and lead to the discovery of more potent and selective inhibitors of the NF-κB pathway.
合成法
The synthesis of BAY 11-7082 involves several steps, starting with the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-(4-butanoylpiperazin-1-yl)aniline to yield BAY 11-7082. The final product is then purified using various methods, such as column chromatography or recrystallization.
科学的研究の応用
BAY 11-7082 has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Several studies have shown that BAY 11-7082 can inhibit the NF-κB pathway, which is involved in the regulation of various inflammatory mediators, such as cytokines and chemokines. As a result, BAY 11-7082 has been investigated as a potential treatment for various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer effects. Studies have demonstrated that BAY 11-7082 can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various cancer models, such as breast cancer, prostate cancer, and leukemia. BAY 11-7082 has also been investigated as a potential sensitizer for chemotherapy and radiation therapy, as it can enhance the efficacy of these treatments.
特性
分子式 |
C21H23Cl2N3O2 |
|---|---|
分子量 |
420.3 g/mol |
IUPAC名 |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide |
InChI |
InChI=1S/C21H23Cl2N3O2/c1-2-4-19(27)26-13-11-25(12-14-26)16-9-7-15(8-10-16)24-21(28)17-5-3-6-18(22)20(17)23/h3,5-10H,2,4,11-14H2,1H3,(H,24,28) |
InChIキー |
MRYICDIZIHHWFS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
正規SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide](/img/structure/B244637.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B244641.png)
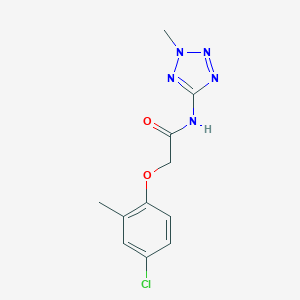
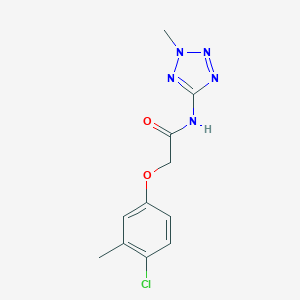
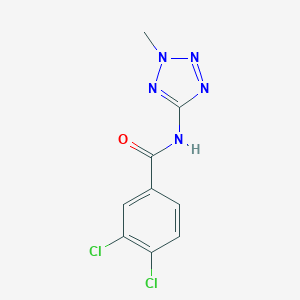
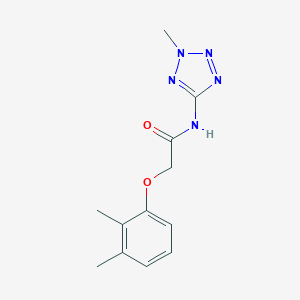
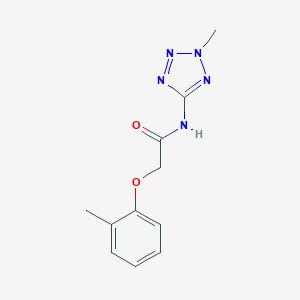
![3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244651.png)
![3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244652.png)
![2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244653.png)
![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide](/img/structure/B244656.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244657.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244659.png)
![2-(4-ethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244660.png)